molecular formula C17H21Cl2N3O2S B2524764 (5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1217180-26-1

(5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2524764
CAS No.: 1217180-26-1
M. Wt: 402.33
InChI Key: UKWMZINORMZWPZ-UHFFFAOYSA-N
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Description

The compound "(5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride" is a heterocyclic hydrochloride salt featuring a piperazine core substituted with a 4-methylthiazole group and a 5-chloro-2-methoxyphenyl ketone moiety. Its molecular formula is C₁₉H₂₁Cl₂N₃O₂S, with a molecular weight of 434.36 g/mol (calculated). The structure combines a methoxyphenyl group, known for electron-donating properties, with a thiazole ring, which is a common pharmacophore in bioactive molecules. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S.ClH/c1-12-11-24-16(19-12)10-20-5-7-21(8-6-20)17(22)14-9-13(18)3-4-15(14)23-2;/h3-4,9,11H,5-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMZINORMZWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as the methoxyphenyl and thiazolyl moieties. These are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Friedel-Crafts Acylation: : To introduce the acyl group onto the aromatic ring.

  • Nucleophilic Substitution: : To attach the piperazine ring to the acyl group.

  • Reduction and Halogenation: : To introduce the chloro and methoxy groups at the appropriate positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : To introduce or modify functional groups on the aromatic ring.

  • Reduction: : To reduce nitro groups or other oxidized functionalities.

  • Substitution: : To replace hydrogen atoms with other substituents on the aromatic ring or piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as chlorinating agents (e.g., thionyl chloride, SOCl₂) and nucleophiles (e.g., amines, alcohols) are used.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups or substituents on the aromatic and piperazine rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. The structural components of (5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suggest potential efficacy against various cancer cell lines.

  • Mechanism of Action : The thiazole ring is known to interact with cellular pathways involved in apoptosis and cell proliferation. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins such as Mcl-1 .
  • Case Studies : In a study involving thiazole derivatives, compounds similar to this compound demonstrated IC50 values indicating potent cytotoxicity against human glioblastoma and melanoma cell lines . The presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the compound's reactivity towards biological targets.
CompoundCell Line TestedIC50 Value (µM)Reference
Compound AU251 (glioblastoma)23.30 ± 0.35
Compound BWM793 (melanoma)>1000

Anticonvulsant Properties

The compound's structural features also suggest potential anticonvulsant activity, which is a significant area of research given the prevalence of epilepsy and other seizure disorders.

  • Research Findings : A series of studies have highlighted the anticonvulsant properties of thiazole-based compounds, with some derivatives showing considerable effectiveness in animal models for seizure prevention. For instance, analogues with similar structures exhibited median effective doses (ED50) that suggest strong protective effects against seizures induced by pentylenetetrazol (PTZ) .
CompoundModel UsedED50 (mg/kg)Protection Index
Analogue 1PTZ-induced seizures18.49.2
Analogue 2Electroshock test24.38-

Hepatitis C Virus Inhibition

Recent studies have explored the use of thiazole-containing compounds as inhibitors of the hepatitis C virus (HCV). The mechanism involves targeting viral replication proteins, which are crucial for the HCV life cycle.

  • Case Studies : Research on related compounds has demonstrated their ability to inhibit HCV replication effectively. For example, certain thiazole derivatives were tested in replicon systems and showed promising results in reducing viral load .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-thiazole hybrids, which are widely studied for their diverse biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Molecular Formula Key Structural Features Notable Properties / Applications References
Target Compound: (5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone HCl C₁₉H₂₁Cl₂N₃O₂S - 5-Chloro-2-methoxyphenyl ketone
- 4-Methylthiazole-piperazine hybrid
Solubility enhanced by HCl salt; potential CNS activity (inferred)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (4) C₂₆H₁₈ClF₂N₅S - Chlorophenyl and fluorophenyl substituents
- Triazole-thiazole hybrid
Isostructural with triclinic symmetry; synthetic utility
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C₁₄H₁₀ClNOS - Benzothiazole core
- Methoxyphenyl and chloro substituents
Broad-spectrum antimicrobial activity (reported for analogs)
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride C₁₇H₂₃ClN₄O₂ - Imidazole-piperazine hybrid
- Methoxyphenyl ketone
Unknown biological activity; lacks reported physicochemical data
2-(4-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone HCl C₂₃H₂₅ClFN₃O₃S - Fluorophenoxy group
- Methoxyphenyl-thiazole-piperazine hybrid
Structural similarity suggests possible kinase inhibition

Key Observations :

Compared to 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole , the target compound incorporates a piperazine linker, which may enhance binding affinity to G-protein-coupled receptors (GPCRs) or serotonin receptors.

Electronic Effects :

  • The 5-chloro-2-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, contrasting with the 4-fluorophenyl groups in Compound 4 , which are purely electron-withdrawing.

The fluorophenoxy derivative introduces an ether linkage, which may alter pharmacokinetics (e.g., half-life) compared to the ketone group in the target compound.

Synthetic Accessibility :

  • Compounds like 4 and 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole are synthesized via high-yield routes, suggesting the target compound could be similarly accessible for scale-up.

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the CAS number 421580-53-2, is a thiazole-bearing molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17ClN4O2S2C_{21}H_{17}ClN_{4}O_{2}S_{2}, with a molecular weight of 456.98 g/mol. The structure features a chloro-substituted methoxyphenyl group and a piperazine moiety linked to a thiazole ring, which is significant for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates various mechanisms through which it exerts its effects:

1. Antitumor Activity

Studies have shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 . The presence of the methoxy group in the phenyl ring has been correlated with enhanced cytotoxicity against several cancer cell lines, including those resistant to traditional chemotherapeutics .

2. Neuropharmacological Effects

The compound's piperazine structure suggests potential neuropharmacological applications. Piperazine derivatives have been investigated for their efficacy as anxiolytics and antidepressants. Research indicates that modifications in the piperazine ring can influence receptor binding affinities, particularly at serotonin and dopamine receptors .

The proposed mechanism involves the compound's ability to interact with specific molecular targets, leading to downstream effects such as cell cycle arrest and apoptosis in tumor cells. Notably, compounds with similar structures have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into their therapeutic potential:

StudyCompoundActivityFindings
Thiazole DerivativesAntitumorIC50 values < 10 µM against various cancer cell lines; significant apoptosis induction observed.
Piperazine AnaloguesNeuropharmacologicalDemonstrated anxiolytic effects in animal models; receptor binding studies indicated high affinity for serotonin receptors.
CDK InhibitorsAnticancerInhibition of CDK9 led to reduced Mcl-1 levels; potential for overcoming resistance in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-containing compounds. Key observations include:

  • Methoxy Group : Enhances lipophilicity and cytotoxicity.
  • Thiazole Ring : Essential for anticancer activity; modifications can lead to increased potency.
  • Piperazine Moiety : Influences neuroactive properties and may enhance blood-brain barrier penetration.

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